1-Bromo-3-(tert-butoxy)-5-fluorobenzene is an organic compound classified as a halogenated aromatic hydrocarbon. Its molecular formula is , and it has a molecular weight of 247.10 g/mol. This compound features a benzene ring with a bromine atom at the first position, a tert-butoxy group at the third position, and a fluorine atom at the fifth position. The unique arrangement of these substituents provides distinct chemical properties, making it valuable in various synthetic applications and research contexts.
This compound falls under the category of halogenated aromatic compounds, known for their diverse reactivity profiles due to the presence of halogen atoms. It is primarily sourced through chemical synthesis methods, which can vary based on desired purity and yield.
The synthesis of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene can be achieved through several methods, including:
The reaction conditions for synthesizing 1-Bromo-3-(tert-butoxy)-5-fluorobenzene generally include:
1-Bromo-3-(tert-butoxy)-5-fluorobenzene can participate in various chemical reactions, including:
Common reagents and conditions for these reactions include:
While there is no extensively documented mechanism of action for 1-Bromo-3-(tert-butoxy)-5-fluorobenzene in biological systems, its structure suggests potential interactions typical of halogenated compounds. The presence of both bromine and fluorine atoms may influence its reactivity in electrophilic aromatic substitution reactions and nucleophilic attacks.
1-Bromo-3-(tert-butoxy)-5-fluorobenzene has several scientific applications:
The synthesis of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene (CAS: 889362-81-6) primarily relies on O-alkylation of phenolic precursors. The most established route involves reacting 3-fluoro-5-bromophenol with di-tert-butyl dicarbonate ((Boc)₂O) under mild conditions. This reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the carbonyl carbon of (Boc)₂O, yielding the tert-butoxy group and releasing CO₂ as a byproduct. The reaction typically employs tertiary amine bases (e.g., triethylamine) in aprotic solvents like tetrahydrofuran (THF) at 20–25°C, achieving completion within 1–2 hours [3] [5].
A critical challenge is regioselectivity control during phenol alkylation. Steric hindrance from the adjacent bromine and fluorine substituents necessitates optimized stoichiometry to prevent C-alkylation. Studies show that maintaining a 1:1.1 molar ratio of phenol to (Boc)₂O minimizes di-alkylated impurities. Post-reaction purification via silica gel chromatography isolates the target compound in >97% purity, though industrial-scale processes favor crystallization for economic efficiency [3].
Table 1: Optimization Parameters for O-Alkylation
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Phenol:(Boc)₂O ratio | 1:1.1 | Maximizes conversion (≤98%) |
Base | Triethylamine | Reduces side products to <2% |
Temperature | 20–25°C | Balances kinetics/decomposition |
Solvent | THF | Enhances solubility/reaction homogeneity |
Direct bromination of pre-functionalized benzenes represents an alternative pathway. Lewis acid-catalyzed electrophilic aromatic substitution (EAS) enables precise bromine installation on 3-(tert-butoxy)-5-fluorobenzene. Catalysts like AlCl₃ or FeBr₃ (0.01–0.1 equivalents) activate molecular bromine (Br₂), generating an electrophilic Br⁺ species. The reaction occurs at −10 to 10°C in halogenated solvents (e.g., dichloromethane), leveraging the meta-directing nature of both fluorine and tert-butoxy groups to ensure regioselective bromination at the 1-position [2] [4].
Key innovations include catalyst recycling and solvent minimization. Recent protocols demonstrate that halogenated aluminates (e.g., AlCl₃/Br₂ complexes) can be recovered up to five times without significant activity loss. Solvent-free EAS achieves 92% yield at 0°C but requires rigorous moisture control due to catalyst hydrolysis. Industrial adaptations use continuous in-situ Br₂ generation to mitigate handling hazards [2] [6].
Table 2: Catalyst Performance in Regioselective Bromination
Catalyst | Loading (equiv.) | Temp (°C) | Regioselectivity (1-Bromo:Others) |
---|---|---|---|
AlCl₃ | 0.05 | 0 | 98:2 |
FeBr₃ | 0.1 | 10 | 95:5 |
Al powder | 0.01 | −10 | 96:4 |
Synthesis from non-phenolic precursors employs directed ortho-metalation (DoM) strategies. For example, 1-tert-butyl-3-bromo-5-fluorobenzene (CAS: 1123172-38-2) serves as a precursor, where the tert-butyl group acts as a transient directing moiety. Treatment with n-butyllithium (n-BuLi) at −78°C in hexane/ether mixtures selectively lithiates the position ortho to bromine. Subsequent electrophilic quenching with N-fluorobenzenesulfonimide (NFSI) introduces fluorine, though competing halogen-metal exchange necessitates sub-stoichiometric n-BuLi (0.95 equiv.) [4] [8].
Lithiation efficiency hinges on solvent polarity and temperature control. Ether solvents (e.g., diethyl ether) stabilize the aryllithium intermediate, while temperatures below −70°C suppress proton transfer side reactions. Post-fluorination, acid-catalyzed tert-butyl deprotection yields the phenolic intermediate, which is reprotected as the tert-butoxy derivative via standard O-alkylation [8].
Table 3: Yield Analysis in Multi-Step Lithiation/Fluorination
Step | Reagent | Condition | Yield |
---|---|---|---|
Directed ortho-lithiation | n-BuLi (0.95 equiv) | −78°C, hexane/THF | 88% |
Electrophilic fluorination | NFSI (1.2 equiv) | −78°C → 20°C | 85% |
Deprotection | H₂SO₄/CH₃COOH | Reflux, 4h | 90% |
Flow chemistry enables scalable, safe synthesis by enhancing mass/heat transfer in hazardous reactions. For 1-Bromo-3-(tert-butoxy)-5-fluorobenzene, continuous bromination and fluorination are performed in modular flow reactors. Bromination of fluorobenzene occurs in a corrosion-resistant reactor (e.g., Hastelloy-C) using Br₂/AlBr₃ (1:0.05 ratio) at 5°C, with residence times of 4.17 minutes. Immediate quenching with aqueous Na₂SO₃ prevents dibromination [2] [8].
The tert-butoxy installation uses telescoped flow synthesis: Phenol intermediates react with tert-butyl alcohol in the presence of tetrabutylammonium fluoride (TBAF) at 100°C. TBAF acts as both base and phase-transfer catalyst, reducing reaction time from hours (batch) to minutes. Integrated membrane separators remove water and inorganic salts, achieving >90% conversion per pass. This system accommodates production rates of 10 kg/day with 40% reduced energy input compared to batch processes [4] [8].
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